molecular formula C15H10ClN3O2 B2765984 8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide CAS No. 951989-28-9

8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide

Cat. No.: B2765984
CAS No.: 951989-28-9
M. Wt: 299.71
InChI Key: NVFIPTDTNUKVCB-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by a pyridin-3-yl substituent at the carboxamide nitrogen and a chlorine atom at the 8-position of the quinoline core. The 8-chloro substitution is critical for modulating receptor binding and functional activity, as demonstrated in cannabinoid receptor assays .

Properties

IUPAC Name

8-chloro-4-oxo-N-pyridin-3-yl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-12-5-1-4-10-13(12)18-8-11(14(10)20)15(21)19-9-3-2-6-17-7-9/h1-8H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFIPTDTNUKVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains by targeting essential enzymes such as DNA gyrase, which is crucial for DNA replication in bacteria.

Anticancer Properties

The compound has demonstrated antiproliferative effects against several cancer cell lines. For instance, it induces apoptosis in Colo320 cells, suggesting its potential as an anticancer agent. The mechanism of action may involve interference with cell signaling pathways that regulate cell growth and proliferation.

Research Applications

8-Chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide has several applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.
  • Material Science : Utilized in the development of new materials and chemical processes.
  • Biological Studies : Studied for its interactions with molecular targets involved in critical biological processes.

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Studies : A study demonstrated that the compound effectively inhibited bacterial growth in vitro, showcasing its potential as a new antimicrobial agent.
  • Cancer Research : Research involving Colo320 cancer cells highlighted its ability to induce apoptosis through specific signaling pathway disruptions .

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at the Carboxamide Nitrogen

The carboxamide nitrogen in quinoline-3-carboxamide derivatives is a key site for structural modifications. Below are notable analogs:

8-Chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide
  • Molecular Formula : C₁₇H₁₂ClN₅O₂
  • Molecular Weight : 353.766 g/mol
  • Key Feature: Incorporates a [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl group, enhancing π-π stacking interactions due to the fused triazole-pyridine system.
8-Chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
  • Molecular Formula : C₁₆H₁₄ClN₅O₂S
  • Molecular Weight : 383.837 g/mol
  • Key Feature: The 5-isopropyl-1,3,4-thiadiazole substituent introduces sulfur-based electronegativity and steric bulk. Thiadiazole rings are known to improve metabolic stability, which may enhance in vivo half-life compared to pyridine-containing analogs .
8-Chloro-4-hydroxy-N-(pyridin-2-yl)quinoline-3-carboxamide
  • Molecular Formula : C₁₅H₁₀ClN₃O₂
  • Molecular Weight : 307.71 g/mol

Impact of Halogen Substitution on the Quinoline Core

The position of chlorine substitution significantly influences pharmacological activity:

  • 6-Chloro or 7-Chloro Substitution: Derivatives such as N3-(1-(3,5-dimethyl)adamantyl)-6-chloro-quinoline-3-carboxamide (52) and 7-chloro analog (53) act as inverse agonists of the CB2 receptor, reducing [³⁵S]-GTPγS binding to 49% and 51% of control, respectively.
  • 8-Chloro Substitution : The target compound (54 in J. Med. Chem. 2007) retains agonist activity , increasing [³⁵S]-GTPγS binding to 187% of control. This highlights the critical role of substitution position in determining receptor functionality .

Data Table: Comparative Analysis of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type CB2 Receptor Activity
8-Chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide C₁₅H₁₀ClN₃O₂ 307.71 Pyridin-3-yl Agonist (187% of control)
8-Chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl) analog C₁₇H₁₂ClN₅O₂ 353.77 Triazolo-pyridinylmethyl Not reported
8-Chloro-4-hydroxy-N-(5-isopropyl-thiadiazol-2-yl) analog C₁₆H₁₄ClN₅O₂S 383.84 Thiadiazole-isopropyl Not reported
6-Chloro-N3-(adamantyl)quinoline-3-carboxamide C₂₆H₃₅N₃O₂ 422.58 Adamantyl (6-chloro) Inverse agonist (49%)

Research Findings and Implications

  • Agonist vs. Inverse Agonist Profiles : The 8-chloro substitution in the target compound is a structural determinant for CB2 receptor agonism, whereas 6- or 7-chloro substitutions favor inverse agonism. This suggests that electronic effects from chlorine positioning modulate receptor conformational changes .
  • Solubility and Bioavailability : Analogs with bulky substituents (e.g., thiadiazole-isopropyl) may exhibit lower aqueous solubility but improved membrane permeability due to lipophilic groups .

Biological Activity

8-Chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological and pharmacological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H10ClN3O2C_{15}H_{10}ClN_3O_2, which includes a chloro group at the 8-position, a hydroxy group at the 4-position, and a carboxamide functional group at the 3-position. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research has shown that 8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer (MCF7). The cytotoxicity was found to be dose-dependent, with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
PC340.127.0526.43
DU14598.1462.541.85
MCF755.030.020.0

Antiviral Activity

Recent studies have highlighted the potential antiviral activity of this compound against viral pathogens. The compound demonstrated inhibition of viral replication in vitro, particularly against influenza viruses. The mechanism appears to involve interference with viral entry or replication processes.

Table 3: Antiviral Activity Data

VirusInhibition (%) at IC50
Influenza A85%
H5N191%

The biological activities of 8-chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamide are attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.
  • Anticancer Mechanism : Induction of apoptosis in cancer cells through activation of caspases and inhibition of cell cycle progression.
  • Antiviral Mechanism : Blocking viral entry into host cells and inhibiting viral RNA polymerase activity.

Case Studies

A notable case study involved the evaluation of the compound's efficacy in animal models for cancer treatment. Mice bearing tumor xenografts were treated with varying doses of the compound, resulting in significant tumor size reduction compared to control groups.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, including:

  • Structural Modifications : To enhance potency and selectivity.
  • In Vivo Studies : To assess pharmacokinetics and toxicity profiles.
  • Combination Therapies : Investigating synergistic effects with existing antimicrobial or anticancer agents.

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodological Answer :
  • Detailed Logs : Document reaction parameters (e.g., exact stoichiometry, inert atmosphere purity).
  • Analytical Cross-Checks : Compare NMR/LC-MS data with published spectra .
  • Collaborative Validation : Share samples with independent labs for bioassay replication .

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